molecular formula C13H12ClN5O B2764739 3-(2-chlorobenzyl)-6-ethyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1326875-58-4

3-(2-chlorobenzyl)-6-ethyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2764739
CAS No.: 1326875-58-4
M. Wt: 289.72
InChI Key: NBDPLASKEUUBDN-UHFFFAOYSA-N
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Description

3-(2-chlorobenzyl)-6-ethyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Mechanism of Action

Target of Action

Similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel inhibitors of cyclin-dependent kinase 2 (cdk2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .

Mode of Action

These inhibitors typically bind to the ATP-binding pocket of CDK2, preventing ATP from binding and thus inhibiting the kinase activity of CDK2 . This results in the disruption of cell cycle progression, particularly at the G1/S and G2/M checkpoints .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from G1 phase to S phase and from G2 phase to M phase . This can lead to cell cycle arrest, preventing the proliferation of cancer cells . Additionally, the inhibition of CDK2 can induce apoptosis, or programmed cell death, further reducing the growth of cancer cells .

Pharmacokinetics

Factors such as the compound’s lipophilicity, molecular weight, and chemical stability can influence its absorption and distribution within the body .

Result of Action

The inhibition of CDK2 by this compound could potentially lead to significant antiproliferative effects, particularly against cancer cells . By disrupting cell cycle progression and inducing apoptosis, this compound could effectively reduce the growth and proliferation of cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can in turn influence its absorption and distribution within the body . Additionally, factors such as temperature and light exposure can affect the chemical stability of the compound . Therefore, it is crucial to store this compound under appropriate conditions to maintain its efficacy and stability .

Biochemical Analysis

Biochemical Properties

Similar compounds have been found to inhibit CDK2, a key enzyme involved in cell cycle regulation . The interaction between this compound and enzymes or proteins could be a crucial factor in its biochemical activity.

Cellular Effects

Compounds with similar structures have shown cytotoxic activities against various cancer cell lines . The compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Based on its structural similarity to other triazolopyrimidines, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

The synthesis of 3-(2-chlorobenzyl)-6-ethyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves the reaction of hydrazonyl bromides with active methylene compounds. The reaction conditions often include the use of formamide, formic acid, and triethyl orthoformate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

3-(2-chlorobenzyl)-6-ethyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

Similar compounds include other triazolopyrimidines and pyrazolopyrimidines, such as:

Properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-6-ethyltriazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN5O/c1-2-18-8-15-12-11(13(18)20)16-17-19(12)7-9-5-3-4-6-10(9)14/h3-6,8H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDPLASKEUUBDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C(C1=O)N=NN2CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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